1-sec-butyl-1H-pyrazol-5-amine
Description
Historical Trajectory and Contemporary Significance of Pyrazole (B372694) Heterocycles in Academic Research
The study of pyrazole chemistry dates back to 1883 with its discovery by Ludwig Knorr. nih.govmdpi.com Since then, pyrazole derivatives have become a cornerstone of heterocyclic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and material science. nih.govmdpi.comwisdomlib.org These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are aromatic and exhibit a versatile reactivity, allowing for various chemical modifications. nih.govmdpi.com
In recent years, the significance of pyrazoles in academic and industrial research has grown exponentially. mdpi.comglobalresearchonline.net This is largely driven by the discovery of their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comresearchgate.netnih.gov The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov More than 60% of FDA-approved drugs contain nitrogen-containing heterocycles, highlighting the importance of scaffolds like pyrazole. nih.gov
The 5-Aminopyrazole Substructure: A Privileged Scaffold in Chemical Synthesis and Mechanistic Studies
The 5-aminopyrazole moiety is a particularly important substructure within the broader pyrazole family. nih.govbeilstein-journals.org It serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which themselves exhibit significant biological activities. nih.govresearchgate.net The presence of the amino group provides a reactive handle for further functionalization, making it a valuable building block in the design of novel compounds. nih.gov
One of the most common methods for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. nih.gov The regioselectivity of this reaction, determining whether the 3-amino or 5-amino isomer is formed, can often be controlled by the reaction conditions and the steric hindrance of the substituents on the hydrazine (B178648). chim.it
The 5-aminopyrazole scaffold is not only crucial for building molecular complexity but also for its intrinsic biological and medicinal properties. nih.govbeilstein-journals.org Derivatives of 5-aminopyrazole have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor antagonists. nih.gov For instance, some derivatives have shown potent activity as inhibitors of p56 Lck, NPY5 antagonists, and CRF-1 receptor antagonists. nih.gov
Current Research Focus and Intellectual Landscape Surrounding 1-Sec-butyl-1H-pyrazol-5-amine
Current research involving this compound and its close analogs primarily revolves around its utility as a synthetic intermediate in the creation of more complex molecules with potential biological applications. The sec-butyl group at the N1 position can influence the compound's lipophilicity and steric profile, which in turn can affect its interaction with biological targets.
While specific research exclusively focused on this compound is not extensively documented in readily available literature, the broader class of N-substituted 5-aminopyrazoles is a subject of ongoing investigation. For example, a related compound, 1-sec-Butyl-4-nitro-1H-pyrazol-5-amine, is noted as an intermediate in organic synthesis and for its potential in biological studies, including enzyme inhibition. evitachem.com The synthesis of such compounds often involves the reaction of a substituted hydrazine, like sec-butyl hydrazine, with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. evitachem.com
The intellectual landscape, as suggested by the availability of this compound from various chemical suppliers, points towards its use as a building block in discovery chemistry. scbt.comaablocks.comsigmaaldrich.combldpharm.com The synthesis and subsequent reactions of N-alkylated aminopyrazoles are key to developing new chemical entities for various research fields, including medicinal chemistry and materials science. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(2)10-7(8)4-5-9-10/h4-6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXMAIZWDSEADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396074 | |
| Record name | 1-sec-butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-19-4 | |
| Record name | 1-sec-butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(butan-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Advanced Functionalization of 1 Sec Butyl 1h Pyrazol 5 Amine
Transformations Involving the 5-Amino Group
The exocyclic amino group at the C5 position is the most nucleophilic center in the molecule and serves as the primary site for a variety of chemical transformations. nih.govclockss.org Its reactivity allows for the straightforward introduction of diverse substituents, enabling the generation of extensive molecular libraries.
The 5-amino group of 1-sec-butyl-1H-pyrazol-5-amine readily participates as a nucleophile in substitution reactions with various electrophilic partners. A significant application of this reactivity is in modern cross-coupling reactions for the formation of carbon-nitrogen bonds.
Detailed research has demonstrated the utility of related 1,3-disubstituted 1H-pyrazol-5-amines in palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination. smolecule.com In these transformations, the pyrazol-5-amine acts as the nucleophilic component, coupling with aryl halides in the presence of a palladium catalyst and a suitable ligand, such as XPhos. smolecule.com This methodology provides a powerful and direct route to N-aryl-1H-pyrazol-5-amines, which are key intermediates in medicinal chemistry. The reaction of 5-aminopyrazoles can also be directed toward diazotization, where treatment with reagents like sodium nitrite (B80452) leads to the formation of a pyrazolyl-5-diazonium salt. researchgate.netresearchgate.net This highly reactive intermediate can then undergo various substitutions, for instance, reaction with halide ions to yield 5-halogenopyrazoles. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions Involving the 5-Amino Group
| Reaction Type | Electrophile | Catalyst/Reagents | Product Type | Source(s) |
|---|---|---|---|---|
| Buchwald-Hartwig N-Arylation | Aryl Halides | Pd₂(dba)₃ / XPhos | N-Aryl-1H-pyrazol-5-amines | smolecule.com |
| Diazotization-Substitution | NaNO₂ / HX (X=Cl, Br) | None | 5-Halogeno-1H-pyrazoles | researchgate.net |
The nucleophilic character of the 5-amino group facilitates its direct functionalization through N-alkylation and N-acylation. These reactions are fundamental for modifying the electronic and steric properties of the molecule.
N-acylation is readily achieved by treating the aminopyrazole with acylating agents like acid chlorides or anhydrides under basic conditions. vulcanchem.com For instance, reacting a 1,3-disubstituted-1H-pyrazol-5-amine with benzoyl chloride yields the corresponding N-benzoyl derivative. beilstein-journals.org Similarly, N-alkylation can be performed using alkyl halides, often in the presence of a base such as potassium carbonate or cesium carbonate, to produce secondary or tertiary amines. vulcanchem.comresearchgate.net Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, provides another route to N-alkylated products. vulcanchem.commdpi.com
Table 2: N-Alkylation and N-Acylation of the 5-Amino Group
| Transformation | Reagent(s) | Conditions | Product | Source(s) |
|---|---|---|---|---|
| N-Acylation | Acetyl Chloride, Et₃N | CH₂Cl₂, 0°C to RT | N-Acetyl-1H-pyrazol-5-amine | |
| N-Alkylation | Methyl Iodide, K₂CO₃ | DMF, 80°C | N-Methyl-1H-pyrazol-5-amine | |
| Reductive Amination | Aldehyde, NaBH₄ | Methanol, RT | N-Alkyl-1H-pyrazol-5-amine | mdpi.com |
| N-Sulfonylation | Sulfonyl Chloride | - | N-Sulfonyl-1H-pyrazol-5-amine | beilstein-journals.org |
Condensation of the primary 5-amino group with aldehydes or ketones provides a direct route to the corresponding imines, commonly known as Schiff bases. researchgate.net These reactions are often carried out under mild conditions, sometimes without the need for a catalyst, by heating the reactants together. mdpi.comresearchgate.net The formation of the N-(5-pyrazolyl)imine is a critical step that opens pathways to a vast array of other heterocyclic compounds. mdpi.com
These imine intermediates are highly versatile and are frequently employed in subsequent cyclocondensation reactions. beilstein-journals.org For example, 5-aminopyrazoles react with β-dicarbonyl compounds or β-halovinyl aldehydes in multicomponent reactions to construct fused heterocyclic rings like pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org The reaction sequence typically begins with the formation of an imine or enamine, which then undergoes an intramolecular cyclization. beilstein-journals.orgmdpi.com Three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like dimedone or a β-ketoester are particularly powerful for rapidly building molecular complexity. nih.govnih.gov
Table 3: Condensation Reactions and Subsequent Cyclizations
| Reactant 1 | Reactant 2 | Reactant 3 (optional) | Key Intermediate | Final Product Class | Source(s) |
|---|---|---|---|---|---|
| 5-Aminopyrazole | Aryl Aldehyde | - | N-Pyrazolyl Imine | Schiff Base | mdpi.comresearchgate.net |
| 5-Aminopyrazole | β-Halovinyl Aldehyde | - | Imine | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |
| 5-Aminopyrazole | Aryl Aldehyde | Dimedone | Imine | Pyrazolo[3,4-b]quinolines | nih.gov |
| 5-Aminopyrazole | Isatin | β-Diketone | Imine | Pyrazolopyridine-spiroindolinones | scirp.org |
N-Alkylation and N-Acylation Reactions
Electrophilic and Nucleophilic Substitution on the Pyrazole (B372694) Ring
The pyrazole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C4 position. chim.itmdpi.com Conversely, nucleophilic substitution on the pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. chim.it
Electrophilic substitution is a key strategy for functionalizing the pyrazole core. The C4 position is the most nucleophilic carbon atom and readily reacts with a range of electrophiles. mdpi.comencyclopedia.pub A common example is the nitration of the pyrazole ring. The synthesis of 1-sec-butyl-4-nitro-1H-pyrazol-5-amine involves the introduction of a nitro group at the C4 position using a nitrating agent such as nitric acid. evitachem.com Halogenation, for instance with N-bromosuccinimide (NBS), also occurs selectively at the C4 position. encyclopedia.pub
Nucleophilic aromatic substitution on the pyrazole ring is less common but can be achieved if a good leaving group is present at an activated position. chim.it For example, a nitro group introduced at C4 can subsequently be displaced by a strong nucleophile. evitachem.com Similarly, a halogen atom at C5 can be substituted by a nucleophile, although this often requires forcing conditions or catalytic activation. encyclopedia.pub
Reactivity of the Sec-butyl Substituent for Further Derivatization
The sec-butyl group attached at the N1 position is an alkyl substituent and is generally considered to be chemically robust and non-reactive under the conditions typically used to modify the pyrazole ring or the 5-amino group. Its primary role is often to provide steric bulk and modulate the lipophilicity and solubility of the molecule. ontosight.aijst.go.jp
Direct functionalization of the sec-butyl group is challenging due to the strength of its C-H bonds. Derivatization would likely require harsh reaction conditions that could also affect the sensitive heterocyclic core. Potential transformations could include:
Oxidation: Strong oxidizing agents might lead to oxidation at the alkyl side chain, potentially forming hydroxyl or carbonyl derivatives, though selectivity would be a major challenge.
Radical Halogenation: Free-radical reactions, such as bromination using N-bromosuccinimide under UV irradiation, could introduce a halogen onto the sec-butyl chain, which could then serve as a handle for further substitution reactions. However, this process would likely yield a mixture of products and could compete with substitution at the C4 position of the pyrazole ring.
Given these challenges, derivatization of the sec-butyl group is not a common strategy, and research has primarily focused on the more synthetically accessible amino group and pyrazole core.
Mechanistic Investigations of this compound Transformations
The mechanisms underlying the transformations of 5-aminopyrazoles have been the subject of detailed study, providing insight into their reactivity.
The condensation reaction between a 5-aminopyrazole and an aldehyde to form an imine (Schiff base) proceeds via a standard nucleophilic addition-elimination pathway. The primary amino group attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate. This intermediate then dehydrates, often with acid or base catalysis, to yield the final imine product. researchgate.net In certain multicomponent reactions, the reversibility of imine formation is a key mechanistic feature, allowing for product distribution to be controlled by reaction conditions. nih.gov
For N-arylation reactions catalyzed by palladium, the mechanism generally follows the Buchwald-Hartwig catalytic cycle. This involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by deprotonation of the aminopyrazole and coordination to the palladium center. The key C-N bond-forming step occurs via reductive elimination from the palladium(II) intermediate, which releases the N-arylated pyrazole product and regenerates the palladium(0) catalyst. smolecule.com
Cyclocondensation reactions often involve a cascade of mechanistic steps. For example, the reaction of a 5-aminopyrazole with a β-ketoester can proceed through initial formation of an enamine intermediate by condensation of the 5-amino group with the ketone. This is followed by an intramolecular nucleophilic attack from the C4 position of the pyrazole onto the ester carbonyl, leading to cyclization and subsequent aromatization to form a fused pyrazolo[3,4-b]pyridine ring system. nih.gov The specific pathway, whether it involves the C4 or N1 position of the pyrazole ring in the cyclization step, can be influenced by steric and electronic factors of the substituents. mdpi.com
Spectroscopic Characterization and Advanced Structural Elucidation of 1 Sec Butyl 1h Pyrazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-sec-butyl-1H-pyrazol-5-amine, a combination of 1D and 2D NMR experiments would be essential for unambiguous structural confirmation.
Proton (¹H) NMR for Structural Confirmation and Chemical Environment Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the sec-butyl group and the pyrazole (B372694) ring. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, quartet, multiplet), and integration values would confirm the presence and connectivity of these structural fragments.
Based on the analysis of similar pyrazole derivatives, the anticipated proton signals would include:
Aliphatic Protons (sec-butyl group): Signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl part, and the methyl (CH₃) protons adjacent to the methine (CH) group. The methine proton attached to the pyrazole nitrogen would likely appear as a multiplet. mdpi.comvulcanchem.com
Pyrazole Ring Protons: Two distinct signals for the protons at the C3 and C4 positions of the pyrazole ring, likely appearing as doublets due to coupling with each other. mdpi.com
Amine Protons (-NH₂): A broad singlet for the two protons of the primary amine group. The chemical shift of this signal can be variable and is often influenced by solvent and concentration. mdpi.com
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals would be expected.
Aliphatic Carbons (sec-butyl group): Four signals corresponding to the two methyl, one methylene, and one methine carbon atoms. mdpi.com
Pyrazole Ring Carbons: Three signals for the carbons at the C3, C4, and C5 positions. The C5 carbon, being attached to the amine group, and the C3 carbon would typically appear at different chemical shifts than the C4 carbon. mdpi.com
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR techniques are crucial for establishing definitive structural assignments by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the sec-butyl group and between the C3-H and C4-H protons of the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals for all C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be instrumental in confirming the attachment of the sec-butyl group to the N1 position of the pyrazole ring by showing a correlation between the methine proton of the sec-butyl group and the C5 and/or C2 carbons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help to confirm the regiochemistry and conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would display absorption bands characteristic of its functional groups. While specific data is unavailable, analysis of related aminopyrazoles suggests the following expected absorption regions: mdpi.com
N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amine (-NH₂) group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Bands for the aliphatic C-H bonds of the sec-butyl group would be observed just below 3000 cm⁻¹. Aromatic-like C-H stretching for the pyrazole ring would appear above 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH₂ group usually appears in the 1590-1650 cm⁻¹ range.
C=N and C=C Stretching: Vibrations associated with the pyrazole ring would be found in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration for the C-NH₂ bond would likely be observed in the 1250-1350 cm⁻¹ range.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR. For pyrazole-containing compounds, Raman spectra are particularly useful for observing the symmetric vibrations of the ring system, which may be weak in the FTIR spectrum. nih.govresearchgate.netresearchgate.net The spectrum of the parent compound, pyrazol-3-ylamine, shows characteristic Raman shifts, and it is expected that this compound would exhibit analogous, albeit shifted, bands corresponding to the pyrazole ring and the amine group, in addition to signals from the sec-butyl substituent. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds, providing vital information on molecular weight and fragmentation pathways. For this compound, a combination of mass spectrometric techniques is employed to confirm its identity and structure.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The molecular formula of this compound is C7H13N3, with a molecular weight of 139.198 g/mol . acs.orgrsc.org In a typical 70 eV EI mass spectrum of an N-alkyl pyrazole, the molecular ion peak (M+) is generally observed, although its intensity can vary. mdpi.com For N-alkylsulfabenzamides, a related class of compounds, the molecular ion is observed, but its intensity can be weak. nih.gov
The fragmentation of this compound under EI conditions is expected to be dominated by the cleavage of the N-C bond of the sec-butyl group, a common fragmentation pathway for N-alkyl amines and other N-alkylated heterocycles. mdpi.com This α-cleavage would result in the loss of a sec-butyl radical (•C4H9), leading to a prominent fragment ion. Another significant fragmentation pathway for amides involves the cleavage of the N-CO bond, which in the case of aminopyrazoles would be the cleavage of the C-NH2 bond. The fragmentation of the pyrazole ring itself is also possible, though it often occurs after initial fragmentation of the substituents.
Table 1: Predicted EIMS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Identity |
| [C7H13N3]+• | 139 | Molecular Ion (M+) |
| [C3H4N3]+ | 82 | [M - C4H9]+ |
| [C4H9]+ | 57 | sec-butyl cation |
| [C7H12N2]+• | 122 | [M - NH3]+• |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules. It is particularly useful for confirming the molecular weight of a compound through the formation of pseudomolecular ions, such as the protonated molecule [M+H]+. For pyrazole derivatives, ESI-MS in positive ion mode is highly effective, typically showing an intense signal for the [M+H]+ ion. Studies on various substituted pyrazoles have consistently reported the observation of the protonated molecule as a major peak in their ESI mass spectra.
For this compound, ESI-MS analysis is expected to yield a strong signal at m/z 140.14, corresponding to the [C7H14N3]+ ion. This technique is also used to study the fragmentation of the protonated molecule through tandem mass spectrometry (MS/MS), which can provide further structural confirmation.
Table 2: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Formula |
| [M+H]+ | 140.14 | [C7H14N3]+ |
| [M+Na]+ | 162.12 | [C7H13N3Na]+ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of pyrazole derivatives. GC-MS is routinely employed to assess the purity of synthesized pyrazoles and to confirm their identity by comparing the retention time and mass spectrum with that of a known standard. The analysis of various pyrazole fungicides has been successfully carried out using GC-MS, demonstrating its reliability for both identification and quantification.
In the context of this compound, a GC-MS analysis would provide a single chromatographic peak if the sample is pure, and the corresponding mass spectrum would match the expected fragmentation pattern under electron ionization. This technique is also valuable for identifying any impurities or by-products from the synthesis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. This is a critical step in the characterization of a new chemical entity. HRMS can be performed using various analyzers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). For many pyrazole derivatives, HRMS data has been used to confirm their chemical formulas.
For this compound (C7H13N3), the theoretical exact mass of the protonated molecule [M+H]+ is 140.1233. An HRMS measurement that corresponds closely to this value would provide strong evidence for the assigned elemental composition.
Table 3: HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]+ | [C7H14N3]+ | 140.1233 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The pyrazole ring is an aromatic heterocycle, and its UV-Vis spectrum is characterized by absorptions corresponding to π-π* and n-π* electronic transitions. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the pyrazole ring.
For 5-aminopyrazoles, the UV-Vis spectra typically show absorption bands in the range of 200-400 nm. The introduction of an amino group, which is an auxochrome, generally causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrazole. Studies on related 5-aminopyrazole derivatives have shown absorption maxima corresponding to π-π* transitions. The experimental and computational UV-Vis spectra of some pyrazole derivatives have confirmed the presence of both π-π* and n-π* transitions.
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination
These studies reveal that the pyrazole ring is planar, and the geometry around the substituent atoms can be precisely determined. For N-substituted pyrazoles, the orientation of the substituent relative to the pyrazole ring is a key structural feature. In the solid state, pyrazole derivatives often exhibit intermolecular hydrogen bonding, particularly when a hydrogen bond donor, such as the amino group in this compound, is present. The crystal packing is influenced by these hydrogen bonds as well as other intermolecular forces. A crystal structure of a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, shows that the pyrazole and phenyl rings are not coplanar and are linked by N-H···N and N-H···O hydrogen bonds in the crystal lattice.
Table 4: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c, P212121, or similar |
| Key Bond Lengths | C-N (pyrazole ring): ~1.32-1.38 Å; N-N (pyrazole ring): ~1.36 Å |
| Key Bond Angles | N-N-C (pyrazole ring): ~110°; N-C-C (pyrazole ring): ~106-108° |
| Intermolecular Interactions | N-H···N hydrogen bonding |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular assembly of pyrazole derivatives in the solid state is predominantly governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. These non-covalent forces are crucial in stabilizing the crystal lattice.
Hydrogen Bonding: The presence of both a hydrogen bond donor (the amino group) and acceptor sites (the pyridine-like N2 nitrogen of the pyrazole ring) allows aminopyrazole derivatives to form robust hydrogen-bonded networks. mdpi.comresearchgate.net In the crystal structures of related aminopyrazoles, molecules are often linked by N—H⋯N hydrogen bonds, creating dimers, chains, or more complex three-dimensional architectures. researchgate.netnih.govresearchgate.net For instance, in some 3(5)-amino-5(3)-arylpyrazoles, the crystal packing is primarily directed by N—H⋯N hydrogen bonds. researchgate.net Similarly, studies on 3,5-disubstituted pyrazoles show that intermolecular interactions, particularly hydrogen bonding, lead to self-association. mdpi.com
In derivatives where other functional groups are present, such as esters or hydroxyls, additional hydrogen bonds like N—H⋯O and O—H⋯N can be observed, further stabilizing the crystal structure. preprints.orgmdpi.comiucr.org For example, in ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, molecules are linked by two distinct N—H⋯O hydrogen bonds, forming a chain. iucr.org The interplay of these various hydrogen bonds can result in complex packing motifs, including the formation of specific ring structures within the lattice. researchgate.netiucr.org
π-π Stacking: Aromatic π-π stacking interactions are another significant stabilizing force in the crystal packing of pyrazole derivatives, especially those containing phenyl or other aromatic rings. preprints.orgmdpi.comscielo.br These interactions occur between the pyrazole rings of adjacent molecules or between a pyrazole ring and an attached aromatic substituent. The centroid-to-centroid distances of these interactions typically fall in the range of 3.5 to 4.0 Å. preprints.orgconicet.gov.argrafiati.com In some crystal structures, these π-π stacking interactions, in conjunction with hydrogen bonds, contribute to the formation of layered or columnar assemblies. iucr.orgpreprints.orgresearchgate.net For instance, in one pyrazole derivative, strong N—H⋯N and N—H⋯O hydrogen bonds form a tetramer which is further stabilized by π–π stacking. iucr.org
The following table summarizes representative intermolecular interaction data from various pyrazole derivatives, which can be considered analogous to what might be expected for this compound.
| Compound/Derivative Class | Interaction Type | Key Features / Distances | Reference |
| 3,5-dimethyl-1H-pyrazole | N–H···N Hydrogen Bond | Bond distance of 2.03(4) Å | acs.org |
| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | N—H⋯N and N—H⋯O Hydrogen Bonds | Forms sheets in the bc plane | nih.gov |
| Mn(II) and Cu(II) pyrazole complexes | C‒H⋯π and π-stacking | Centroid-centroid separation of 3.62 Å | preprints.org |
| 4-{(Z)-(sec-Butylamino)(phenyl)methylene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | π–π stacking | Centroid–centroid distances = 3.6123 (10) and 3.6665 (10) Å | grafiati.com |
| Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate | N—H⋯O Hydrogen Bonds | Forms chains of fused rings | iucr.org |
Conformational Analysis and Dihedral Angle Determinations within the Molecular Structure
The three-dimensional shape of this compound and its derivatives is defined by the spatial arrangement of its constituent atoms and substituents, which can be quantified by dihedral angles.
The pyrazole ring itself is generally planar due to its aromatic character, with minimal deviation of its atoms from the mean plane. nih.gov The key conformational flexibility arises from the rotation around the single bonds connecting the substituents to the pyrazole core.
For N-substituted pyrazoles, a crucial parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the substituent at the N1 position. In the case of an N-phenyl substituted pyrazole, this angle can vary significantly depending on the other substituents on the rings. For example, in 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the dihedral angle between the pyrazole and phenyl rings is 50.61 (6)°. nih.gov In other N-aryl pyrazole derivatives, this angle has been reported to be in the range of 30° to 60°. iucr.orggrafiati.com For this compound, the sec-butyl group is non-planar, and its conformation will be determined by the torsion angles around the N-C and C-C bonds of the butyl chain to minimize steric hindrance.
The orientation of the amino group at the C5 position is also of interest. Typically, the C-N bond of the amino group is nearly coplanar with the pyrazole ring, which allows for favorable electronic interactions between the nitrogen lone pair and the ring's π-system.
The table below presents selected dihedral angle data from crystallographic studies of related pyrazole derivatives, illustrating the typical conformational arrangements.
| Compound/Derivative | Dihedral Angle Description | Angle (°) | Reference |
| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | Pyrazole ring and 3-nitro-phenyl ring | 50.61 (6) | nih.gov |
| 4-{(Z)-(sec-Butylamino)(phenyl)methylene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Pyrazole ring and phenyl ring | 3.69 (10) | grafiati.com |
| 4-{(Z)-(sec-Butylamino)(phenyl)methylene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Pyrazole ring and benzene (B151609) ring | 46.47 (9) | grafiati.com |
| Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate | Pyrazole ring and benzoate (B1203000) ring | 30.1 (2) | iucr.org |
| 3-Aminopyrazole-4-carboxylic acid | Pyrazole core plane and carboxylate group plane | ~2 | nih.gov |
| 3-Aminopyrazole-4-carboxylic acid | Pyrazole core plane and amino group plane | ~37 | nih.gov |
Computational and Theoretical Investigations of 1 Sec Butyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to predict the geometric, electronic, and spectroscopic properties of pyrazole (B372694) derivatives, providing data that often shows good agreement with experimental results. nih.govdntb.gov.ua
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For pyrazole derivatives, methods like DFT with the B3LYP functional and a 6-31G(d,p) or higher basis set are commonly used to predict structural parameters. nih.gov The optimized geometry reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrazole Ring (Analogous Systems)
| Parameter | Bond/Angle | Typical Calculated Value | Reference |
|---|---|---|---|
| Bond Length | N1-N2 | 1.374 Å | nih.gov |
| Bond Length | N2-C3 | 1.345 Å | nih.gov |
| Bond Length | C3-C4 | 1.411 Å | nih.gov |
| Bond Length | C4-C5 | 1.382 Å | nih.gov |
| Bond Length | C5-N1 | 1.378 Å | nih.gov |
| Bond Angle | C5-N1-N2 | 112.0° | nih.gov |
| Bond Angle | N1-N2-C3 | 105.7° | nih.gov |
| Bond Angle | N2-C3-C4 | 111.4° | nih.gov |
Note: Data is based on DFT B3LYP/6-31G(d,p) calculations for structurally related pyrazole derivatives. Actual values for 1-sec-butyl-1H-pyrazol-5-amine may vary slightly.
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests a molecule is more reactive. nih.gov For pyrazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the pyrazole ring and the amino substituent, while the LUMO may be distributed across the ring system. In studies of similar aminopyrazole structures, the HOMO-LUMO gap is typically found to be in the range of 4.3 to 5.7 eV, indicating significant stability. nih.govmdpi.com
Table 2: Representative FMO Energies and HOMO-LUMO Gap for Pyrazole Derivatives
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Thiophene-Pyrazole Amide | -6.21 | -1.91 | 4.30 | mdpi.com |
| Pyrazole-Thiazole Derivative | -6.26 | -0.55 | 5.71 | nih.gov |
| Azo-Pyrazole Derivative | -5.99 | -2.48 | 3.51 | nih.gov |
Note: Values are from DFT calculations on various pyrazole derivatives and serve as illustrative examples.
In this compound, key donor-acceptor interactions would include:
Intra-ring delocalization: π → π* interactions within the pyrazole ring, which are fundamental to its aromaticity.
Lone pair delocalization: The lone pair of the amino nitrogen (n(N)) donating into the antibonding orbitals (π*) of the pyrazole ring. This is a powerful stabilizing interaction that enhances the electron density of the ring.
Hyperconjugation: Interactions involving the σ bonds of the sec-butyl group donating into vacant orbitals of the pyrazole ring (σ → π* or σ → σ*).
Studies on similar substituted pyrazoles confirm that these delocalization effects, particularly those involving lone pairs and π-systems, result in large stabilization energies, confirming the stability of the molecular structure. nih.gov
Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in a Pyrazole System
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C3-C4) | π*(N1-N2) | ~18-22 | π-electron delocalization |
| π(C3-C4) | π*(C5-N1) | ~15-20 | π-electron delocalization |
| LP(N of NH2) | π*(C4-C5) | ~40-50 | Lone pair delocalization |
| σ(C-H of butyl) | π*(N1-N2) | ~2-5 | Hyperconjugation |
Note: Values are illustrative, based on NBO analyses of related aminopyrazole structures. LP refers to a lone pair.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uctm.edu It illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue).
For this compound, the MEP map would reveal:
Negative Potential: The most electron-rich region is expected around the pyridine-like nitrogen atom (N2) of the pyrazole ring and the nitrogen of the C5-amino group. These sites are the most likely to be attacked by electrophiles (e.g., protons in an acid-base reaction). researchgate.net
Positive Potential: Electron-poor regions are typically found around the hydrogen atoms, particularly the hydrogens of the amino group and those on the sec-butyl group. These sites are susceptible to nucleophilic attack.
The MEP map provides a clear rationale for the molecule's reactivity, such as its hydrogen bonding capabilities and its behavior in electrophilic or nucleophilic substitution reactions. researchgate.net
Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions
In Silico Molecular Interaction Studies (e.g., Molecular Docking for Binding Affinities with Biological Targets)
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
While specific molecular docking studies for this compound have not been reported, research on structurally related pyrazole derivatives shows they are promising ligands for various biological targets. vulcanchem.comnih.gov For example, pyrazole-based compounds have been docked into the active sites of enzymes like tyrosinase, α-glucosidase, and various kinases. researchgate.netnih.gov
These studies reveal that the pyrazole scaffold can form key interactions within an enzyme's binding pocket:
Hydrogen Bonding: The amino group (-NH2) and the pyridine-like nitrogen (N2) of the pyrazole ring are excellent hydrogen bond donors and acceptors, respectively. They frequently form hydrogen bonds with amino acid residues such as Asp, Asn, Gln, and Ser. vulcanchem.com
Van der Waals and Hydrophobic Interactions: The sec-butyl group, being nonpolar, would engage in favorable hydrophobic and van der Waals interactions with nonpolar residues like Leu, Val, Ile, and Phe in the binding site.
π-Stacking: The aromatic pyrazole ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like Phe, Tyr, and Trp.
The combination of these interactions determines the binding affinity (often reported as a docking score or binding energy in kcal/mol) and the specificity of the compound for its target.
Theoretical Prediction of Spectroscopic Parameters for Comparative Studies
Computational methods, particularly DFT, can accurately predict spectroscopic data such as vibrational (FTIR) and nuclear magnetic resonance (NMR) spectra. jocpr.comjyu.fi Comparing these theoretical spectra with experimental data serves as a powerful validation of both the calculated molecular structure and the experimental measurements. researchgate.net
Vibrational Frequencies (FTIR): DFT calculations can compute the harmonic vibrational frequencies corresponding to the stretching and bending of bonds. researchgate.net For pyrazole derivatives, characteristic peaks include the N-H stretching of the amino group (typically 3300-3500 cm⁻¹), C-H stretches of the alkyl group and pyrazole ring (2800-3100 cm⁻¹), and C=N/C=C ring stretching vibrations (1400-1650 cm⁻¹). Calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and achieve better agreement with experimental spectra. nih.gov
NMR Chemical Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict the chemical shifts for the protons and carbons of the pyrazole ring, the amino group, and the distinct positions on the sec-butyl chain. The predicted shifts for pyrazole derivatives generally show very good correlation with experimental values, aiding in the definitive assignment of complex spectra. nih.govjyu.fi
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine |
| Thiophene-Pyrazole Amide |
| Pyrazole-Thiazole Derivative |
| Azo-Pyrazole Derivative |
| Tyrosinase |
Analysis of Non-Linear Optical (NLO) Properties
There are no published studies or data available regarding the non-linear optical (NLO) properties of this compound. Computational studies on other pyrazole derivatives have been conducted to evaluate their potential for NLO applications, often focusing on calculating properties like dipole moment, polarizability, and first-order hyperpolarizability. nih.govmdpi.com However, these analyses have not been extended to this compound. Therefore, no data tables or detailed research findings on its NLO properties can be provided.
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing Interactions
Similarly, no crystal structure for this compound has been deposited in crystallographic databases, which is a prerequisite for performing a Hirshfeld surface analysis. This type of analysis is used to investigate intermolecular interactions and their quantitative contributions to the crystal packing. nih.goviucr.org Studies on other aminopyrazole derivatives have utilized Hirshfeld surface analysis to understand hydrogen bonding and other intermolecular contacts. nih.govresearchgate.netnih.gov In the absence of a determined crystal structure for this compound, a Hirshfeld surface analysis has not been performed, and consequently, there are no research findings or data tables on its crystal packing interactions.
Coordination Chemistry and Materials Science Applications of 1 Sec Butyl 1h Pyrazol 5 Amine
Design Principles for Pyrazole-Based Ligands in Metal Coordination
The design of pyrazole-based ligands for metal coordination is a nuanced process, guided by the desired properties of the final metal complex. Key to this is the strategic placement of substituent groups on the pyrazole (B372694) ring, which can influence steric and electronic properties. universiteitleiden.nl Substituents at the 3- and 5-positions primarily modify the steric environment around the metal center, while those at the 4-position can significantly alter the electronic properties of the ligand. universiteitleiden.nl
The versatility of pyrazole lies in its ability to coordinate to metal ions in various modes. researchgate.net It can act as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand, effectively linking two metal centers. researchgate.netuniversiteitleiden.nl This bridging capability is crucial in the design of polynuclear complexes and metal-organic frameworks (MOFs). Furthermore, the introduction of additional donor atoms, such as the amino group in 1-sec-butyl-1H-pyrazol-5-amine, allows for the formation of chelating ligands, which can form stable complexes with a variety of metal ions. researchgate.netunicam.it The combination of the pyrazole nitrogen atoms and the exocyclic amino group creates a multidentate ligand system capable of forming intricate coordination arrangements.
Synthesis and Structural Characterization of Metal Complexes Involving this compound
The synthesis of metal complexes with pyrazole-based ligands, including this compound, is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a suite of analytical techniques to elucidate their structure and properties.
Investigation of Chelation Properties and Diverse Coordination Geometries
The presence of the amino group at the 5-position of the pyrazole ring in this compound introduces the potential for chelation, where the ligand binds to a central metal ion through two or more donor atoms. This chelation effect generally leads to the formation of more stable metal complexes compared to those with monodentate ligands. Pyrazolone-based ligands, a related class of compounds, are known to form stable chelates with various metal ions. researchgate.net
Pyrazole-based ligands can form complexes with a wide range of coordination numbers, from two to eight, resulting in diverse coordination geometries. researchgate.net These geometries can range from linear and square planar to tetrahedral, octahedral, and more complex arrangements. unicam.itresearchgate.net The specific geometry adopted is influenced by several factors, including the size and electronic properties of the metal ion, the steric bulk of the ligand, and the reaction conditions. The sec-butyl group on the 1-position of the pyrazole ring in this compound can play a significant role in dictating the steric accessibility of the coordinating nitrogen atoms, thereby influencing the final geometry of the metal complex.
Role in the Construction of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgwiley.com Pyrazole-based ligands are excellent candidates for the construction of MOFs due to their ability to act as bridging ligands, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.net
The functional groups on the pyrazole ligand can be tailored to control the pore size, shape, and surface chemistry of the resulting MOF. acs.org While specific research on this compound in MOF construction is not widely documented, the principles of MOF design suggest its potential utility. The amino group could be used for post-synthetic modification, introducing further functionality into the MOF structure. acs.org The sec-butyl group, being hydrophobic, could contribute to the formation of hydrophobic MOFs, which have applications in areas such as water purification and the separation of hydrophobic molecules. wiley.com
Applications in Catalysis (e.g., Ligands for Transfer Hydrogenation Reactions)
Metal complexes derived from pyrazole-based ligands have shown significant promise in the field of catalysis. researchgate.net One notable application is in transfer hydrogenation reactions, a process used for the reduction of organic compounds. core.ac.uk Ruthenium(II) complexes featuring pyrazolyl-based ligands have demonstrated high catalytic activity in these reactions. core.ac.uk
The role of the ligand in these catalytic systems is multifaceted. The steric and electronic properties of the ligand can influence the reactivity of the metal center. Furthermore, the N-H protons of the pyrazole ring can participate in the catalytic cycle, potentially acting as a proton shuttle. core.ac.uk While direct catalytic applications of this compound are yet to be extensively reported, its structural similarity to other catalytically active pyrazole ligands suggests its potential as a ligand scaffold for the development of new catalysts.
Contribution to the Development of Novel Materials with Tunable Electronic Properties
The electronic properties of pyrazole-based materials can be tuned by modifying the substituents on the pyrazole ring. universiteitleiden.nl The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to changes in the material's electronic and photophysical properties. researchgate.net
The combination of the pyrazole ring and the amino group in this compound creates a system with specific electronic characteristics. The amino group is an electron-donating group, which can influence the electron density of the pyrazole ring and, consequently, the properties of its metal complexes. This tunability is crucial for the development of materials for applications in electronics and optoelectronics, where precise control over electronic properties is required.
Advanced Research Perspectives and Potential of Derived Chemical Entities
Elucidation of Structure-Activity Relationships in 1-Sec-butyl-1H-pyrazol-5-amine Derivatives (Focus on Molecular Mechanism)
The exploration of structure-activity relationships (SAR) is fundamental to understanding how modifications to the this compound core influence its interactions at a molecular level. The pyrazole (B372694) ring, with its distinct nitrogen atom arrangement, and the primary amino group are key features that drive molecular interactions. nih.gov
The amino group at the C5 position is a critical hydrogen bond donor, enabling the formation of key interactions with biological targets. nih.gov Modifications of this group, such as acylation or alkylation, can significantly alter the compound's biological profile. scirp.org For example, the conversion of the amino group to an N-acetyl amide has been shown to retain the activity profile of the parent amine in some pyrazole series. acs.org
Furthermore, substitution on the pyrazole ring itself offers another avenue for SAR exploration. The introduction of various functional groups can influence the electronic properties and reactivity of the entire molecule. evitachem.com For instance, adding a nitro group can enhance binding affinity through electronic interactions. evitachem.com The critical nature of having an appropriately substituted pyrazole moiety for maintaining certain biological activities has been demonstrated in various studies. acs.org
Table 1: Impact of Structural Modifications on Molecular Interactions
| Structural Modification | Potential Impact on Molecular Mechanism | Supporting Evidence |
| Alteration of the N1-sec-butyl group | Modulates lipophilicity and steric fit into binding pockets. | Substitution at this position is often required for potent activity. acs.orgnih.gov |
| Modification of the C5-amino group | Affects hydrogen bonding capacity with target macromolecules. | The free amino group is a key hydrogen bond donor. nih.gov Acylation can maintain the activity profile. acs.org |
| Substitution on the pyrazole ring | Influences electronic properties and overall reactivity. | Introduction of a nitro group can enhance binding affinity. evitachem.com |
Chemical Applications in Agricultural Sciences Research (emphasis on chemical structure-function, not direct biological efficacy)
Pyrazole derivatives are a well-established class of compounds in agrochemical research. nih.govmdpi.com The this compound scaffold provides a valuable starting point for the synthesis of new potential agrochemicals. The chemical structure of these derivatives is directly linked to their function.
The versatility of the pyrazole core allows for the introduction of various toxophoric groups, which are essential for activity in applications like herbicides or fungicides. The nature and position of substituents on the pyrazole ring can fine-tune the compound's properties, such as its ability to inhibit specific enzymes in weeds or fungi. For example, the core structure can be modified to enhance its interaction with target enzymes, a key aspect of its chemical function. ontosight.ai
Utility as Versatile Building Blocks in Complex Organic Synthesis
The this compound molecule is a valuable building block in organic synthesis due to its reactive functional groups. evitachem.com The primary amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, opening pathways to a wide range of more complex heterocyclic systems. scirp.org
For instance, 5-aminopyrazoles are key starting materials for the synthesis of fused heterocyclic systems like imidazo[1,2-b]pyrazoles and pyrazolo[3,4-b]pyridines. scirp.orgpreprints.org These synthetic transformations often involve the reaction of the amino group with various electrophiles.
The pyrazole ring itself can participate in reactions. For example, it can act as a ligand in coordination chemistry, forming complexes with metal ions, which can have applications in catalysis. uab.cat The synthesis of complex molecules often relies on multi-component reactions (MCRs), where the pyrazole scaffold can be assembled in a single step from readily available starting materials. preprints.org
Table 2: Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Resulting Structure | Reference |
| Acylation | Acid chlorides/anhydrides | N-acyl pyrazole derivatives | scirp.org |
| Alkylation | Alkyl halides under basic conditions | N-alkyl pyrazole derivatives | |
| Diazotization | Nitrous acid | Pyrazolo-triazine derivatives | scirp.org |
| Cyclocondensation | Diketones, β-ketoesters | Fused heterocyclic systems (e.g., pyrazolopyrimidines) | nih.gov |
Emerging Research Directions in Pyrazole Amine Chemistry
The field of pyrazole amine chemistry is continually evolving, with several exciting research directions emerging. One area of significant interest is the development of novel multicomponent reactions (MCRs) for the efficient and sustainable synthesis of complex pyrazole-containing molecules. preprints.orgbeilstein-journals.org These methods reduce waste and the number of synthetic steps required. preprints.org
Another burgeoning area is the use of pyrazole derivatives in materials science. The unique photophysical properties of some pyrazole compounds make them candidates for the development of sensors and organic light-emitting diodes (OLEDs). mdpi.com
Furthermore, there is a growing interest in using pyrazoles as directing groups in transition-metal-catalyzed reactions. acs.org This application significantly expands the synthetic utility of the pyrazole core, allowing for the functionalization of molecules in ways that were previously challenging. acs.org
Research is also focused on creating libraries of diverse pyrazole derivatives for high-throughput screening in various biological assays. nih.gov This approach, combined with computational modeling and SAR studies, accelerates the discovery of new lead compounds for various applications. alrasheedcol.edu.iq The ongoing exploration of new synthetic methodologies and applications ensures that pyrazole amines, including this compound, will remain a cornerstone of chemical research for the foreseeable future. mdpi.com
Future Avenues in 1 Sec Butyl 1h Pyrazol 5 Amine Research
Development of More Efficient and Environmentally Benign Synthetic Methodologies
Traditional synthetic routes to pyrazoles often involve harsh reaction conditions, hazardous organic solvents, and multi-step procedures that generate significant waste. researchgate.net The future of synthesizing 1-sec-butyl-1H-pyrazol-5-amine lies in the adoption of green chemistry principles to create more sustainable and efficient processes. thieme-connect.comacs.org
Modern research emphasizes the use of alternative energy sources, such as microwave irradiation and ultrasonication, which can dramatically reduce reaction times from hours to minutes and increase product yields. researchgate.netscispace.com One-pot multicomponent reactions (MCRs) are particularly promising, as they allow for the assembly of complex molecules like pyrazoles from simple precursors in a single step, enhancing atom and step economy. nih.gov The use of environmentally benign solvents, especially water, is a key focus, as it eliminates the need for toxic and volatile organic compounds. researchgate.netthieme-connect.com Furthermore, the development of recoverable and reusable catalysts, such as heterogeneous catalysts, aligns with green chemistry goals by simplifying purification and minimizing waste. researchgate.net For instance, a potential green synthesis could involve a one-pot, three-component condensation of sec-butylhydrazine (B1332173), an appropriate aldehyde, and malononitrile (B47326) in an aqueous medium, possibly accelerated by microwave energy. researchgate.netnih.gov
| Method | Traditional Approach | Green Alternative | Key Advantages of Green Alternative |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave (MW) irradiation, Ultrasonic irradiation | Rapid energy transfer, reduced reaction times, lower energy consumption. researchgate.net |
| Solvent | Organic solvents (e.g., toluene, methanol, DMF) | Water, ionic liquids, solvent-free conditions | Reduced toxicity and environmental impact, improved safety, easier workup. thieme-connect.comscispace.com |
| Reaction Type | Linear, multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions (MCRs) | Increased efficiency, atom economy, and step economy; reduced waste. nih.gov |
| Catalyst | Stoichiometric amounts of acids or bases | Recyclable heterogeneous catalysts (e.g., nano-catalysts, solid-supported acids) | Catalyst reusability, simplified product purification, reduced catalyst waste. researchgate.netthieme-connect.com |
This table provides an interactive comparison of traditional versus green synthetic methodologies applicable to pyrazole (B372694) synthesis.
Integration of Advanced Computational Approaches for Predictive Chemistry
Computational chemistry has become an indispensable tool for accelerating research and development, offering profound insights into molecular behavior without the need for extensive empirical experimentation. eurasianjournals.com For this compound, advanced computational methods can predict a wide range of properties, guide synthetic efforts, and forecast its potential biological activity.
Density Functional Theory (DFT) is a powerful method used to optimize molecular geometries and calculate electronic and thermodynamic properties. nih.govresearchgate.net Using DFT methods like B3LYP with basis sets such as 6-311++G**, researchers can predict the stable conformations of this compound, analyze its frontier molecular orbitals (HOMO/LUMO) to understand its reactivity, and calculate its vibrational frequencies to compare with experimental spectroscopic data. nih.goveurjchem.com Molecular dynamics (MD) simulations can further explore the conformational landscape and dynamic behavior of the molecule over time. eurasianjournals.com For drug discovery applications, molecular docking studies can predict the binding modes and affinities of this compound with specific biological targets, such as enzymes or receptors, providing a rational basis for designing new therapeutic agents. rsc.orgnih.govnih.gov These predictive models save considerable time and resources by prioritizing the most promising derivatives for synthesis and testing. eurasianjournals.com
| Computational Method | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. researchgate.netmdpi.com | Optimized molecular geometry, HOMO-LUMO energy gap, electrostatic potential maps, reactivity indices. eurjchem.com |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. researchgate.net | UV-Vis absorption wavelengths and oscillator strengths. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and interactions with solvent. eurasianjournals.com | Dominant conformations, dynamic behavior, solvation effects. |
| Molecular Docking | Prediction of binding mode and affinity to a biological target. nih.govnih.gov | Binding energy, key intermolecular interactions (e.g., hydrogen bonds), potential as an enzyme inhibitor. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. mdpi.com | Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. |
This interactive table outlines advanced computational methods and their specific applications in the study of this compound.
Exploration of Novel Reactivity and Unconventional Functionalization Pathways
Expanding the chemical toolbox for modifying the this compound scaffold is crucial for creating structural diversity and accessing new chemical space. Future research will likely move beyond classical methods to explore novel and more efficient functionalization strategies.
A major area of development is the transition-metal-catalyzed C–H functionalization of the pyrazole ring. rsc.orgnih.gov These methods bypass the need for pre-functionalized starting materials (e.g., halogenated pyrazoles), offering a more direct and atom-economical route to introduce new carbon-carbon and carbon-heteroatom bonds. rsc.org For this compound, direct C-H arylation, alkylation, or alkenylation at the C3 or C4 positions could provide rapid access to a library of new derivatives. rsc.orgresearchgate.net For example, palladium-catalyzed C-H activation could be employed to couple the pyrazole core with various aryl halides or alkenes. researchgate.net
Furthermore, the exploration of unconventional reaction pathways could lead to surprising and valuable molecular architectures. This includes investigating ring-opening and recyclization cascades, which can transform the pyrazole ring or build upon it in novel ways. acs.orgmdpi.com An example from the broader field is the transformation of indoles into pyrazoles via a C-N bond opening and subsequent cyclization, a strategy that highlights the potential for skeletal editing. acs.orgnih.gov Applying such innovative thinking to this compound could involve using the inherent reactivity of the amine and the pyrazole nitrogens to trigger intramolecular cyclizations or rearrangements, leading to fused heterocyclic systems. nih.gov
| Functionalization Pathway | Description | Potential Application to this compound |
| Direct C-H Arylation | Transition-metal-catalyzed coupling of a C-H bond with an aryl halide or equivalent. rsc.org | Introduction of diverse aryl or heteroaryl groups at the C3 or C4 positions of the pyrazole ring. |
| Direct C-H Alkylation/Allylation | Palladium-catalyzed introduction of alkyl or allyl groups at a C-H bond. rsc.orgresearchgate.net | Synthesis of derivatives with functionalized alkyl chains for probing structure-activity relationships. |
| C-H Annulation | Formation of a new ring by creating two new bonds via sequential C-H activation. rsc.org | Construction of fused polycyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. doi.org |
| Ring-Opening/Recyclization | Skeletal rearrangement involving the cleavage and re-formation of the heterocyclic ring. acs.orgmdpi.com | Transformation into other heterocyclic systems or generation of highly substituted pyrazoles. |
This interactive table summarizes novel reactivity pathways and their potential for functionalizing the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-sec-butyl-1H-pyrazol-5-amine, and how can their efficiency be assessed?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrazole precursors with sec-butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Efficiency is evaluated using metrics like yield optimization (monitored via HPLC or LC-MS), purity (NMR, >95% by integration), and reaction time. TLC or GC-MS can track intermediates.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodology : Key techniques include:
- NMR : / NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.2–7.5 ppm, sec-butyl CH₃ groups at δ 0.8–1.5 ppm) .
- FT-IR : Identification of NH₂ stretches (~3300–3500 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 154.12) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Start with in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition at 10–100 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodology : Use Design of Experiments (DoE) to test variables:
- Catalysts : Compare Pd/C vs. CuI in coupling reactions (monitor via GC-MS) .
- Solvents : Polar aprotic solvents (DMF, DMSO) vs. ethers (THF), assessing reaction rate via kinetic studies .
- Temperature : Isothermal calorimetry to identify exothermic side reactions (e.g., dimerization) .
Q. What computational approaches predict the compound’s stability under varying pH and temperature?
- Methodology :
- DFT Calculations : Gaussian 09 to model degradation pathways (e.g., hydrolysis at the sec-butyl group) .
- Molecular Dynamics : Simulate solvation effects in aqueous buffers (pH 3–9) using AMBER .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; analyze degradation via UPLC-PDA .
Q. How do steric effects from the sec-butyl group influence regioselectivity in cross-coupling reactions?
- Methodology :
- X-ray Crystallography : Resolve crystal structures (using SHELXL ) to compare bond angles/distances with smaller substituents (e.g., methyl).
- Kinetic Isotope Effects : Deuterium labeling to study rate-determining steps in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., NIH/NCATS guidelines) .
- Proteomics : SILAC labeling to identify off-target interactions in cell lysates .
- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., tert-butyl vs. sec-butyl) to isolate steric/electronic effects .
Methodological Considerations
Q. How to validate the purity of this compound for pharmacological studies?
- Stepwise Protocol :
HPLC-DAD : Use a C18 column (MeCN:H₂O gradient; λ = 254 nm) to confirm >98% purity.
Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.3%, H: 9.8%, N: 27.9%) .
Karl Fischer Titration : Ensure <0.5% water content .
Q. What spectroscopic techniques differentiate positional isomers in pyrazole derivatives?
- Advanced Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
